4,4'-Diaminostilbene

描述

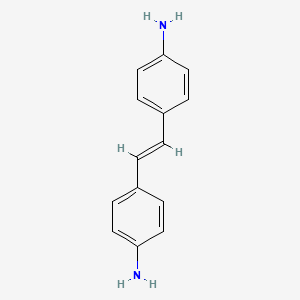

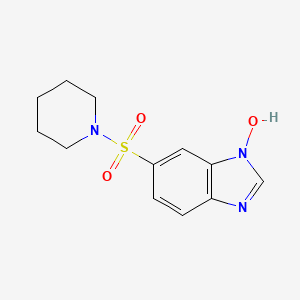

4,4’-Diaminostilbene is an organic compound with the molecular formula C14H14N2. It is a derivative of stilbene, characterized by the presence of amino groups at the 4 and 4’ positions on the phenyl rings. This compound is known for its applications in various fields, including the production of optical brighteners and fluorescent dyes.

准备方法

Synthetic Routes and Reaction Conditions: 4,4’-Diaminostilbene can be synthesized through several methods. One common approach involves the reduction of 4,4’-dinitrostilbene using iron powder in the presence of hydrochloric acid. This reduction process converts the nitro groups to amino groups, yielding 4,4’-Diaminostilbene .

Industrial Production Methods: In industrial settings, 4,4’-Diaminostilbene is often produced by the catalytic hydrogenation of 4,4’-dinitrostilbene. This method involves the use of a carrier-type catalyst with high activity and selectivity, ensuring efficient conversion of the nitro groups to amino groups .

化学反应分析

Types of Reactions: 4,4’-Diaminostilbene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced further to form derivatives with different functional groups.

Substitution: It can participate in substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Various amino derivatives.

Substitution: Acylated and sulfonated derivatives.

科学研究应用

4,4’-Diaminostilbene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various dyes and optical brighteners.

Biology: The compound is employed in the study of biological processes, particularly in fluorescence microscopy.

Medicine: Research is ongoing into its potential use in drug development, particularly for its fluorescent properties.

作用机制

The mechanism of action of 4,4’-Diaminostilbene involves its interaction with light. The compound absorbs ultraviolet light and re-emits it as visible blue light, which enhances the brightness of materials. This fluorescence is due to the conjugated double bond system in the stilbene structure, which allows for efficient absorption and emission of light .

相似化合物的比较

4,4’-Diamino-2,2’-stilbenedisulfonic acid: This compound is similar in structure but contains sulfonic acid groups, making it more water-soluble and suitable for different applications.

4,4’-Dinitrostilbene: The precursor to 4,4’-Diaminostilbene, it contains nitro groups instead of amino groups.

Trans-stilbene: The parent compound of 4,4’-Diaminostilbene, lacking any substituents on the phenyl rings.

Uniqueness: 4,4’-Diaminostilbene is unique due to its specific placement of amino groups, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent brightener and its versatility in undergoing various chemical reactions make it a valuable compound in multiple fields .

属性

IUPAC Name |

4-[(E)-2-(4-aminophenyl)ethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGDFDWINXIWHI-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873541 | |

| Record name | trans-4,4'-Diaminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-96-5, 7314-06-9 | |

| Record name | 4,4'-Diaminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diaminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diaminostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4,4'-Diaminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIAMINOSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNO11XU5UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DASDSA?

A1: The molecular formula of DASDSA is C14H14N2O6S2, and its molecular weight is 370.40 g/mol.

Q2: Are there any spectroscopic data available for DASDSA?

A: Yes, several studies have employed spectroscopic techniques to characterize DASDSA. For instance, researchers have utilized UV-Vis absorption spectroscopy to study the adsorption behavior of DASDSA on macroporous resin [], and fluorescence spectroscopy to investigate its quenching interactions with compounds like 1-allyloxy-2,4-dinitrobenzene []. Additionally, SERS spectroscopy, coupled with DFT calculations, has been employed to analyze the adsorption of DASDSA on silver nanoparticles and understand its charge-transfer properties [].

Q3: What are the applications of DASDSA in material science?

A: DASDSA is incorporated into various materials for its fluorescent properties. One application is in the creation of flexible pH-sensitive systems, where a dye derived from DASDSA acts as an acid-base indicator within a specific pH range []. It's also used in the development of semi-insulating polyimide thin films for electronics applications, where DASDSA contributes to achieving high resistivity [].

Q4: What is the role of DASDSA in catalytic processes?

A: DASDSA is not directly involved as a catalyst itself but is often a target molecule in catalytic hydrogenation reactions. This reaction is crucial for producing DASDSA from its precursor, 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS). Various catalysts, including platinum/carbon (Pt/C) [], palladium/carbon (Pd/C) [, ], and even mesoporous carbon loaded with palladium [], have been investigated for this hydrogenation process.

Q5: How is the efficiency of DASDSA production impacted by the choice of catalyst and reaction conditions?

A: Research demonstrates that the choice of catalyst and optimization of reaction conditions are vital for maximizing the yield and purity of DASDSA. For example, using Pt/C as a catalyst in a liquid-phase hydrogenation process requires careful control of temperature, pressure, and pH to achieve high yield and minimize by-products []. The addition of catalyst promoters, like OVN, to Pd/C systems has been shown to significantly enhance selectivity and yield in DASDSA production [].

Q6: What are the known toxicological effects of DASDSA?

A: Toxicological studies on DASDSA indicate potential adverse effects. Studies on rats and mice revealed that high doses of DASDSA in feed could lead to decreased body weight gain, diarrhea, and inflammation of the anus and rectum []. Additionally, there is concern regarding potential endocrine-disrupting effects, as evidenced by reports of impotence and decreased libido among male workers exposed to DASDSA [, , , , ]. These effects are hypothesized to be linked to the structural similarity of DASDSA to the synthetic estrogen diethylstilbestrol (DES) [, ].

Q7: How is DASDSA and its related compounds typically analyzed?

A: Several analytical methods are employed for the detection and quantification of DASDSA and its related compounds. High-performance liquid chromatography (HPLC) is a widely used technique, often coupled with fluorescence detection, for analyzing DASDSA and its derivatives in various matrices, including paper materials [, , ] and industrial wastewater []. This technique is particularly important for monitoring the presence of DSD-FWAs in food packaging materials, as their use in these applications is often restricted [, ].

Q8: What are the environmental concerns associated with DASDSA?

A: The use of DASDSA in various industrial processes raises concerns about its release into wastewater and the subsequent impact on the environment. Research has focused on developing effective treatment methods to remove DASDSA from wastewater. One such method involves the use of macroporous resin in a fixed-bed column, which has demonstrated high efficiency in removing chemical oxygen demand (COD) and color from DASDSA manufacturing wastewater []. Additionally, electrochemical oxidation coupled with adsorption by granular activated carbon has been explored as a promising technique for treating DSD acid wastewater [].

Q9: How is computational chemistry being used in research related to DASDSA?

A: Computational chemistry plays a significant role in understanding the behavior of DASDSA at the molecular level. Density functional theory (DFT) calculations are frequently employed, often in conjunction with spectroscopic techniques like SERS, to investigate the adsorption of DASDSA on metal surfaces [, ]. These calculations provide valuable insights into the orientation of the molecule on the surface, its interaction with the metal atoms, and the influence of charge transfer on its vibrational properties.

Q10: Are there any studies exploring alternatives to DASDSA?

A: While DASDSA remains a widely used compound, research exploring alternatives and substitutes is important for sustainability and to potentially mitigate any negative impacts. One area of exploration is the development of new, more environmentally friendly fluorescent whitening agents with comparable or improved performance []. Evaluating the life cycle assessment (LCA) of DASDSA production and comparing it to potential alternatives can provide insights into their overall environmental footprint.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B3429138.png)

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B3429145.png)

![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(butyl)carbamoyl]propanoic acid](/img/structure/B3429207.png)

![6-chloro-8-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-chromene-3-carbaldehyde](/img/structure/B3429208.png)

![11-Cyclopentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3429228.png)